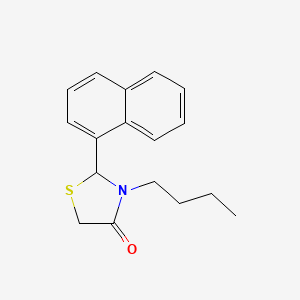
3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one typically involves the reaction of naphthalene derivatives with thiazolidinone precursors. One common method involves the condensation of 1-naphthylamine with butyl isothiocyanate, followed by cyclization to form the thiazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone ring. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)-1,3-thiazolidin-4-one: Lacks the butyl group, which may affect its biological activity.
3-Butyl-1,3-thiazolidin-4-one: Lacks the naphthalene moiety, which may influence its chemical reactivity and applications.
Uniqueness
3-Butyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is unique due to the combination of the naphthalene and thiazolidinone structures, which confer specific chemical and biological properties that are not present in the individual components .
Properties
CAS No. |
823191-99-7 |
|---|---|
Molecular Formula |
C17H19NOS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-butyl-2-naphthalen-1-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H19NOS/c1-2-3-11-18-16(19)12-20-17(18)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,17H,2-3,11-12H2,1H3 |
InChI Key |
JQCZXJKVDKHAGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(SCC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















